molecular formula C11H11F3O B13027638 3-(4-(Trifluoromethyl)phenyl)butan-2-one

3-(4-(Trifluoromethyl)phenyl)butan-2-one

Cat. No.: B13027638
M. Wt: 216.20 g/mol
InChI Key: OKEIZUFPWBEYBT-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a butan-2-one moiety. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a transition metal catalyst .

Industrial Production Methods

Industrial production of 3-(4-(Trifluoromethyl)phenyl)butan-2-one often employs large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)phenyl)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]butan-2-one

InChI

InChI=1S/C11H11F3O/c1-7(8(2)15)9-3-5-10(6-4-9)11(12,13)14/h3-7H,1-2H3

InChI Key

OKEIZUFPWBEYBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)C

Origin of Product

United States

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